molecular formula C13H26N3O18P3 B1140416 URIDINE 5/'-TRIPHOSPHATE TRIS SALT CAS No. 108321-53-5

URIDINE 5/'-TRIPHOSPHATE TRIS SALT

Cat. No.: B1140416
CAS No.: 108321-53-5
M. Wt: 605.28 g/mol
InChI Key: NHMNWWVJZZPKSL-IAIGYFSYSA-N
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Description

Uridine 5’-triphosphate tris salt, also known as uridine 5’-triphosphoric acid tris salt, is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a uracil nucleotide containing three phosphate groups esterified to the sugar moiety. This compound is involved in the biosynthesis of RNA and acts as a signaling molecule in various cellular processes .

Mechanism of Action

Target of Action

Uridine 5’-Triphosphate Tris Salt (UTP) primarily targets the Purinergic P2Y2 receptor . This receptor is a part of the P2Y receptor family, which is a group of G-protein coupled receptors activated by extracellular nucleotides. The P2Y2 receptor plays a significant role in various physiological processes, including the regulation of immune responses and inflammation .

Mode of Action

UTP acts as an agonist to the P2Y2 receptor . Upon binding, it mediates the activation of smooth muscle cells (SMCs), leading to their mitogenic activation . Additionally, UTP modulates the expression of osteopontin, a protein involved in cell adhesion and migration, in SMCs .

Biochemical Pathways

The activation of the P2Y2 receptor by UTP triggers a cascade of intracellular events. It leads to an increase in intracellular calcium concentration , which can further activate various downstream signaling pathways. UTP also serves as a phosphate donor for in vitro kinase assays .

Pharmacokinetics

As a water-soluble compound , it is expected to have good bioavailability when administered intravenously or through other parenteral routes.

Result of Action

The activation of P2Y2 receptors by UTP and the subsequent cellular responses can lead to various physiological effects. For instance, it can induce contractile responses in certain tissues . UTP’s role as a potent vasodilator also suggests its potential in regulating blood flow and pressure.

Biochemical Analysis

Biochemical Properties

Uridine 5’-Triphosphate Tris Salt is involved in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a phosphate donor for in vitro kinase assays using deoxycytidine kinase (DCK) or whole cell lysates .

Cellular Effects

Uridine 5’-Triphosphate Tris Salt has profound effects on various types of cells and cellular processes. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Uridine 5’-Triphosphate Tris Salt is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Uridine 5’-Triphosphate Tris Salt change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Uridine 5’-Triphosphate Tris Salt vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Uridine 5’-Triphosphate Tris Salt is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Uridine 5’-Triphosphate Tris Salt is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Uridine 5’-Triphosphate Tris Salt and any effects on its activity or function are important aspects of its biochemical profile. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Uridine 5’-triphosphate tris salt is synthesized from uridine 5’-diphosphate in the presence of the enzyme nucleoside diphosphate kinase. The reaction involves the transfer of a phosphate group to uridine 5’-diphosphate, resulting in the formation of uridine 5’-triphosphate .

Industrial Production Methods

In industrial settings, uridine 5’-triphosphate tris salt is produced using high-purity reagents and controlled reaction conditions to ensure the desired quality and yield. The compound is typically supplied as a highly stable nucleotide in aqueous solutions, titrated to a specific pH using tris base .

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-triphosphate tris salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Phosphorylation: Uridine 5’-triphosphate.

    Hydrolysis: Uridine 5’-diphosphate and inorganic phosphate.

    Amination: Cytidine triphosphate

Comparison with Similar Compounds

Similar Compounds

    Adenosine 5’-triphosphate (ATP): Another nucleotide triphosphate involved in energy transfer and signaling.

    Cytidine 5’-triphosphate (CTP): Involved in the synthesis of RNA and phospholipids.

    Guanosine 5’-triphosphate (GTP): Plays a role in protein synthesis and signal transduction

Uniqueness

Uridine 5’-triphosphate tris salt is unique due to its specific role in RNA biosynthesis and its ability to act as a signaling molecule in various cellular processes. Its activation of purinergic receptors and involvement in intracellular calcium modulation distinguish it from other nucleotide triphosphates .

Properties

CAS No.

108321-53-5

Molecular Formula

C13H26N3O18P3

Molecular Weight

605.28 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H15N2O15P3.C4H11NO3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;5-4(1-6,2-7)3-8/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);6-8H,1-3,5H2/t4-,6-,7-,8-;/m1./s1

InChI Key

NHMNWWVJZZPKSL-IAIGYFSYSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.C(C(CO)(CO)N)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.C(C(CO)(CO)N)O

physical_description

Solid

Origin of Product

United States
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Q & A

Q1: The research paper mentions that UTP is used as a chemical stimulus to induce intracellular Ca2+ fluxes in CHO cells. How does UTP interact with cells to cause this effect, and why is this relevant to the study?

A: UTP exerts its effects by binding to and activating P2Y receptors, a family of G protein-coupled receptors found on the surface of many cell types, including CHO cells []. Activation of these receptors initiates a signaling cascade that ultimately leads to the release of calcium ions (Ca2+) from intracellular stores, such as the endoplasmic reticulum. This increase in intracellular Ca2+ levels is a crucial signaling event involved in various cellular processes, including muscle contraction, neurotransmission, and gene expression.

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